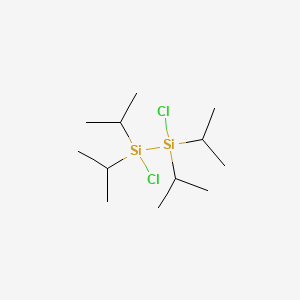
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four isopropyl groups attached to the silicon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of chlorosilanes with isopropyl groups. One common method is the reaction of dichlorosilane with isopropyl magnesium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which react with the chlorine atoms to form new carbon-silicon bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to replace chlorine atoms with hydrogen.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to introduce oxygen atoms into the molecule.
Major Products Formed
Substitution Reactions: The major products are disilanes with various alkyl or aryl groups.
Reduction Reactions: The major products are silanes with hydrogen atoms replacing the chlorine atoms.
Oxidation Reactions: The major products are silanols or siloxanes, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the study of silicon-based life forms and silicon biochemistry.
Industry: It is used in the production of specialty polymers and as a reagent in the semiconductor industry.
Mecanismo De Acción
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic compounds that can react with the silicon atoms. The pathways involved in its reactions are typically nucleophilic substitution and oxidation-reduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraisopropyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is unique due to its specific arrangement of isopropyl groups and chlorine atoms. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
55642-25-6 |
|---|---|
Fórmula molecular |
C12H28Cl2Si2 |
Peso molecular |
299.42 g/mol |
Nombre IUPAC |
chloro-[chloro-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Cl2Si2/c1-9(2)15(13,10(3)4)16(14,11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
GARPOVHOOLEGDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)([Si](C(C)C)(C(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


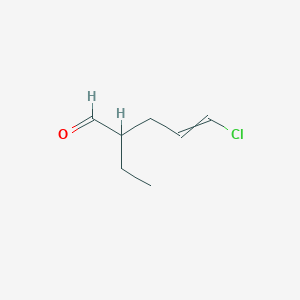
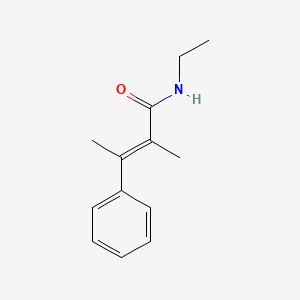
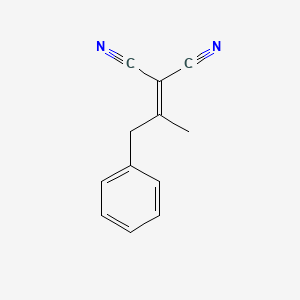


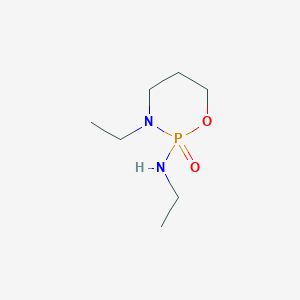
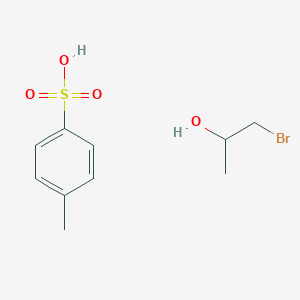
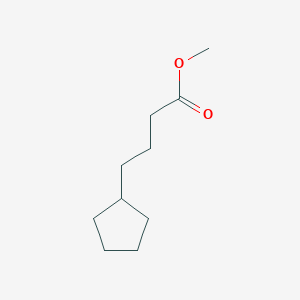
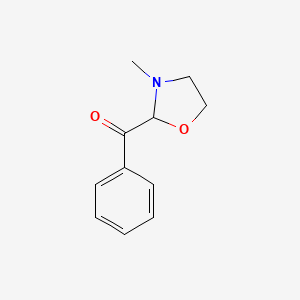
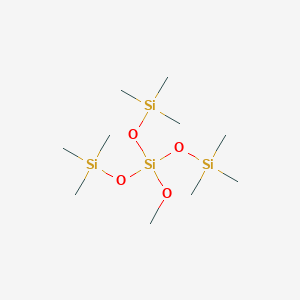

![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)


